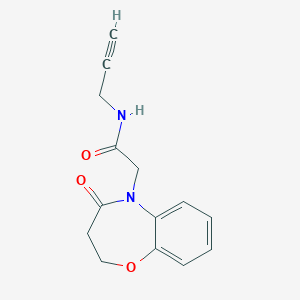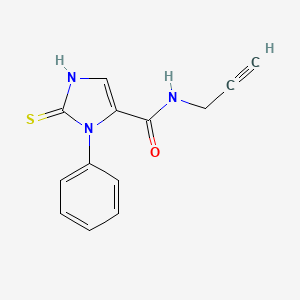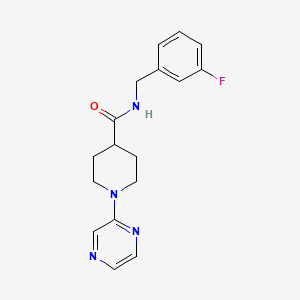
2-bromo-5-fluoro-N-prop-2-ynylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-5-fluoro-N-prop-2-ynylbenzamide, also known as TFB-T7-14, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives and has been shown to exhibit promising activity against various diseases, including cancer and inflammation. In
Mecanismo De Acción
The mechanism of action of 2-bromo-5-fluoro-N-prop-2-ynylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer and inflammation. Specifically, 2-bromo-5-fluoro-N-prop-2-ynylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of HDACs, 2-bromo-5-fluoro-N-prop-2-ynylbenzamide can induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation.
Biochemical and Physiological Effects
2-bromo-5-fluoro-N-prop-2-ynylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-bromo-5-fluoro-N-prop-2-ynylbenzamide can induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation. In vivo studies have shown that 2-bromo-5-fluoro-N-prop-2-ynylbenzamide can inhibit tumor growth and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-5-fluoro-N-prop-2-ynylbenzamide in lab experiments is its relatively simple synthesis method, which allows for the compound to be obtained in good yields. Additionally, 2-bromo-5-fluoro-N-prop-2-ynylbenzamide has been shown to exhibit significant activity against various diseases, making it a promising therapeutic agent. However, one limitation of using 2-bromo-5-fluoro-N-prop-2-ynylbenzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-bromo-5-fluoro-N-prop-2-ynylbenzamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to better understand the mechanism of action of 2-bromo-5-fluoro-N-prop-2-ynylbenzamide, which could lead to the development of more effective therapeutic agents. Finally, future studies could explore the potential of 2-bromo-5-fluoro-N-prop-2-ynylbenzamide as a treatment for other diseases, such as neurological disorders and infectious diseases.
Métodos De Síntesis
The synthesis of 2-bromo-5-fluoro-N-prop-2-ynylbenzamide involves the reaction of 2-bromo-5-fluoroaniline with propargyl bromide in the presence of a base, followed by the reaction with 2-chloro-N-(4-methoxyphenyl)acetamide. The final product is obtained after purification using column chromatography. The synthesis of 2-bromo-5-fluoro-N-prop-2-ynylbenzamide is relatively simple, and the compound can be obtained in good yields.
Aplicaciones Científicas De Investigación
2-bromo-5-fluoro-N-prop-2-ynylbenzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit significant activity against various types of cancer, including breast cancer, lung cancer, and colon cancer. 2-bromo-5-fluoro-N-prop-2-ynylbenzamide has also been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-bromo-5-fluoro-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c1-2-5-13-10(14)8-6-7(12)3-4-9(8)11/h1,3-4,6H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIOSBYUEKYKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=C(C=CC(=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-fluoro-N-prop-2-ynylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B7466042.png)
![[2-(3-bromoanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466046.png)
![N-cyclohexyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7466054.png)
![3-[(3-Methylquinoxalin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7466061.png)
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,5-ditert-butylbenzoate](/img/structure/B7466069.png)


![1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7466109.png)
![N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B7466117.png)

![(E)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7466132.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(3-methoxyphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B7466137.png)
![1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione](/img/structure/B7466140.png)
![3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7466146.png)